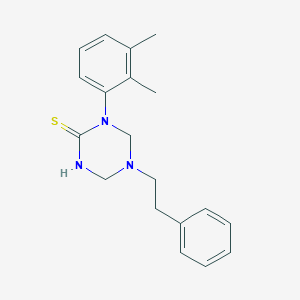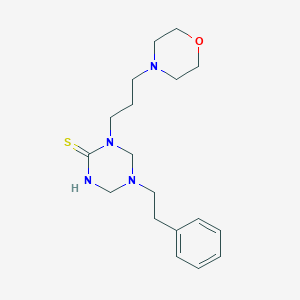![molecular formula C18H14N4OS3 B282701 4-{[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B282701.png)
4-{[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In
Wirkmechanismus
The mechanism of action of 4-{[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of enzymes involved in cancer cell growth. Additionally, this compound may react with thiols in biological systems, leading to changes in cellular function.
Biochemical and Physiological Effects:
4-{[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide has been found to have potential biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro, suggesting potential anticancer properties. Additionally, this compound has been studied for its potential as a fluorescent probe for the detection of thiols in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-{[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide in lab experiments include its potential anticancer properties and its potential as a fluorescent probe for the detection of thiols in biological systems. However, limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
For research on 4-{[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide include further studies on its mechanism of action and potential applications in cancer treatment. Additionally, further research is needed to fully understand the potential advantages and limitations of using this compound in lab experiments. Other potential future directions include exploring the use of this compound as a fluorescent probe for the detection of thiols in biological systems.
Synthesemethoden
The synthesis of 4-{[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide has been achieved using various methods. One such method involves the reaction of 2-aminothiazole with 2-chlorobenzonitrile to form 2-(2-cyano-phenylamino)thiazole, which is then reacted with 2-mercaptobenzothiazole to yield the desired compound. Another method involves the reaction of 2-aminothiazole with 2-chlorobenzaldehyde to form 2-(2-formyl-phenylamino)thiazole, which is then reacted with 2-mercaptobenzothiazole to yield the desired compound.
Wissenschaftliche Forschungsanwendungen
4-{[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide has potential applications in scientific research. This compound has been studied for its potential anticancer properties and has been found to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential as a fluorescent probe for the detection of thiols in biological systems.
Eigenschaften
Molekularformel |
C18H14N4OS3 |
|---|---|
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
4-[(6-amino-1,3-benzothiazol-2-yl)sulfanylmethyl]-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C18H14N4OS3/c19-13-5-6-14-15(9-13)26-18(21-14)25-10-11-1-3-12(4-2-11)16(23)22-17-20-7-8-24-17/h1-9H,10,19H2,(H,20,22,23) |
InChI-Schlüssel |
QPMRZAFWASKQTL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CSC2=NC3=C(S2)C=C(C=C3)N)C(=O)NC4=NC=CS4 |
Kanonische SMILES |
C1=CC(=CC=C1CSC2=NC3=C(S2)C=C(C=C3)N)C(=O)NC4=NC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B282625.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-fluorobenzamide](/img/structure/B282627.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-3-iodobenzamide](/img/structure/B282628.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-4-chlorobenzamide](/img/structure/B282629.png)
![1-[4-(1,3-Benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-cyclohexylurea](/img/structure/B282633.png)






![2-(2-methylphenyl)-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282653.png)